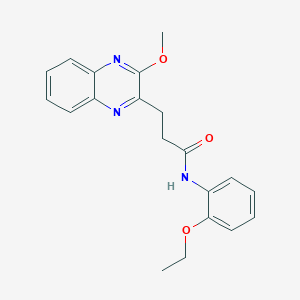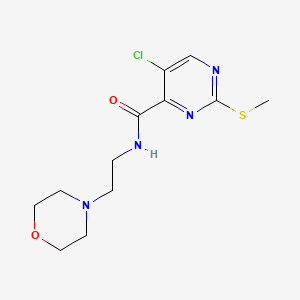![molecular formula C15H17N3S B5340233 2-cyano-3-[2-methyl-4-(1-pyrrolidinyl)phenyl]-2-propenethioamide](/img/structure/B5340233.png)
2-cyano-3-[2-methyl-4-(1-pyrrolidinyl)phenyl]-2-propenethioamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-cyano-3-[2-methyl-4-(1-pyrrolidinyl)phenyl]-2-propenethioamide, also known as CP 55,940, is a potent synthetic cannabinoid that acts as a full agonist at the CB1 and CB2 receptors. It was first synthesized in the mid-1980s and has since been widely used in scientific research to study the endocannabinoid system and its role in various physiological and pathological processes.
Mécanisme D'action
2-cyano-3-[2-methyl-4-(1-pyrrolidinyl)phenyl]-2-propenethioamide 55,940 acts as a full agonist at the CB1 and CB2 receptors, which are part of the endocannabinoid system. These receptors are found throughout the body and play a role in various physiological processes, including pain sensation, inflammation, and immune function. When this compound 55,940 binds to these receptors, it activates a signaling pathway that leads to the release of neurotransmitters and other signaling molecules, resulting in the observed physiological effects.
Biochemical and Physiological Effects:
This compound 55,940 has been shown to have a variety of biochemical and physiological effects, including analgesia, anti-inflammatory effects, anticonvulsant effects, and neuroprotection. It has also been shown to affect cardiovascular function, immune function, and gastrointestinal function.
Avantages Et Limitations Des Expériences En Laboratoire
2-cyano-3-[2-methyl-4-(1-pyrrolidinyl)phenyl]-2-propenethioamide 55,940 is a potent and selective agonist for the CB1 and CB2 receptors, making it a useful tool for studying the endocannabinoid system and its role in various physiological processes. However, its potency and potential for off-target effects also make it important to use appropriate controls and experimental design to ensure that observed effects are specific to the endocannabinoid system.
List of
Orientations Futures
1. Further studies to elucidate the molecular mechanisms underlying the observed effects of 2-cyano-3-[2-methyl-4-(1-pyrrolidinyl)phenyl]-2-propenethioamide 55,940 on the endocannabinoid system.
2. Development of more selective agonists and antagonists for the CB1 and CB2 receptors to better understand the role of these receptors in various physiological processes.
3. Investigation of the potential therapeutic applications of this compound 55,940 and other synthetic cannabinoids in various conditions, including chronic pain, epilepsy, and neurodegenerative diseases.
4. Studies to determine the long-term effects of this compound 55,940 and other synthetic cannabinoids on the endocannabinoid system and overall health.
5. Investigation of the potential for this compound 55,940 and other synthetic cannabinoids to interact with other drugs and medications, and the potential for drug-drug interactions.
In conclusion, this compound 55,940 is a potent synthetic cannabinoid that has been widely used in scientific research to study the endocannabinoid system and its role in various physiological and pathological processes. Its mechanism of action, biochemical and physiological effects, and potential therapeutic applications make it an important tool for researchers studying the endocannabinoid system and its potential as a therapeutic target.
Méthodes De Synthèse
2-cyano-3-[2-methyl-4-(1-pyrrolidinyl)phenyl]-2-propenethioamide 55,940 can be synthesized using a variety of methods, including the reaction of 2-methyl-4-(1-pyrrolidinyl)phenylacetonitrile with ethyl chloroformate and thioacetamide in the presence of a base, or the reaction of 2-methyl-4-(1-pyrrolidinyl)phenylacetonitrile with 2-chloroethyl isocyanate and thioacetamide in the presence of a base. The final product is obtained through purification using chromatography techniques.
Applications De Recherche Scientifique
2-cyano-3-[2-methyl-4-(1-pyrrolidinyl)phenyl]-2-propenethioamide 55,940 has been used extensively in scientific research to study the endocannabinoid system and its role in various physiological and pathological processes. It has been shown to have analgesic, anti-inflammatory, anticonvulsant, and neuroprotective effects, and has been studied for its potential therapeutic applications in a variety of conditions, including chronic pain, multiple sclerosis, epilepsy, and neurodegenerative diseases.
Propriétés
IUPAC Name |
(E)-2-cyano-3-(2-methyl-4-pyrrolidin-1-ylphenyl)prop-2-enethioamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3S/c1-11-8-14(18-6-2-3-7-18)5-4-12(11)9-13(10-16)15(17)19/h4-5,8-9H,2-3,6-7H2,1H3,(H2,17,19)/b13-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFJYCICBOYHJSR-UKTHLTGXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N2CCCC2)C=C(C#N)C(=S)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=C1)N2CCCC2)/C=C(\C#N)/C(=S)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{4-[2-(1,3-benzothiazol-2-yl)-2-cyanovinyl]phenoxy}-N-phenylacetamide](/img/structure/B5340152.png)
![N-(5-chloro-2-methoxyphenyl)-4-[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5340154.png)

![2-methyl-1-{[3-(methylsulfonyl)phenyl]sulfonyl}piperidine](/img/structure/B5340169.png)
![N-[2-(ethylamino)-1-methyl-2-oxoethyl]-5-[(2-fluorophenoxy)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B5340178.png)
![2-(4-{5-[(4-methyl-1-piperidinyl)methyl]-1H-tetrazol-1-yl}butanoyl)-1,2-oxazinane](/img/structure/B5340181.png)
![4-[7-methoxy-3-(3-nitrophenyl)-3,3a,4,5-tetrahydro-2H-benzo[g]indazol-2-yl]-3-penten-2-one](/img/structure/B5340182.png)
![2-benzyl-7-(2-naphthyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5340187.png)
![6-{3-chloro-4-[2-(2,5-dimethylphenoxy)ethoxy]-5-methoxybenzylidene}-5-imino-2-methyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5340201.png)

![ethyl 4-{3-(3,4-dimethoxyphenyl)-2-[(2-thienylcarbonyl)amino]acryloyl}-1-piperazinecarboxylate](/img/structure/B5340207.png)

![4-chloro-N-{1-[2-(4-fluorophenyl)ethyl]-5-oxopyrrolidin-3-yl}-1,3-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B5340232.png)